2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate
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Overview
Description
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is utilized in the synthesis of polymers with well-defined molecular weights and low polydispersities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 1H-pyrazole-1-carbodithioic acid with 2-cyanopropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then fragment to release the polymer and regenerate the RAFT agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanopropan-2-yl dodecyl trithiocarbonate
- 2-Cyanopropan-2-yl benzodithioate
Uniqueness
2-Cyanopropan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific structure, which provides excellent control over polymerization processes. Its ability to form stable intermediates and its compatibility with a wide range of monomers make it a valuable tool in polymer chemistry .
Properties
CAS No. |
820227-19-8 |
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Molecular Formula |
C8H9N3S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2-cyanopropan-2-yl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-8(2,6-9)13-7(12)11-5-3-4-10-11/h3-5H,1-2H3 |
InChI Key |
YMBNINNBXSLJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)SC(=S)N1C=CC=N1 |
Origin of Product |
United States |
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